
4-Ethynyl-3-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-3-methylbenzonitrile is an organic compound with the molecular formula C10H7N It is a derivative of benzonitrile, characterized by the presence of an ethynyl group at the fourth position and a methyl group at the third position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-methylbenzonitrile with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the bromo and ethynyl groups.
Another method involves the use of a Grignard reagent, where 4-bromo-3-methylbenzonitrile is reacted with ethynylmagnesium bromide. This reaction also requires a palladium catalyst and proceeds under similar conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their high yield and selectivity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-ethynyl-3-methylbenzaldehyde.
Reduction: The nitrile group can be reduced to form an amine, yielding 4-ethynyl-3-methylbenzylamine.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2), while alkylation reactions may use alkyl halides in the presence of a base.
Major Products
Oxidation: 4-Ethynyl-3-methylbenzaldehyde
Reduction: 4-Ethynyl-3-methylbenzylamine
Substitution: Various halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
4-Ethynyl-3-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-3-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynylbenzonitrile: Lacks the methyl group at the third position.
3-Methylbenzonitrile: Lacks the ethynyl group at the fourth position.
4-Methylbenzonitrile: Lacks the ethynyl group and has the methyl group at the fourth position.
Uniqueness
4-Ethynyl-3-methylbenzonitrile is unique due to the presence of both the ethynyl and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H7N |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
4-ethynyl-3-methylbenzonitrile |
InChI |
InChI=1S/C10H7N/c1-3-10-5-4-9(7-11)6-8(10)2/h1,4-6H,2H3 |
Clave InChI |
MDEQKJIRPDKBHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C#N)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



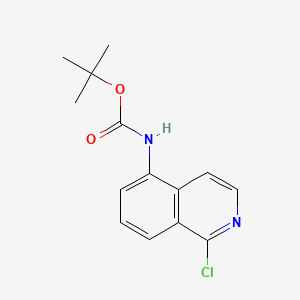
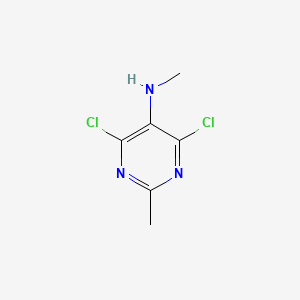
![Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B13495366.png)
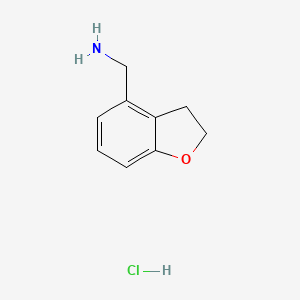
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)



![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)
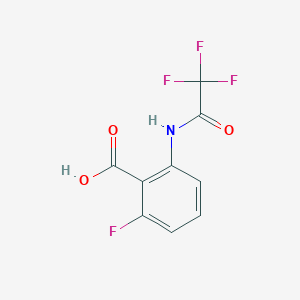

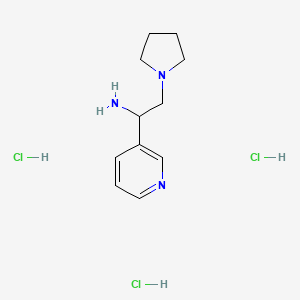
![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
